RTI-55-d3 (hydrochloride)
Description
Historical Context of Phenyltropane Derivatives as Neurotransmitter Transporter Probes
Phenyltropanes are a class of synthetic compounds derived from the structural modification of cocaine. wikipedia.org Research into phenyltropanes began with the goal of separating the potent stimulant properties of cocaine from its significant cardiotoxicity and abuse liability. wikipedia.orgwikipedia.org Scientists sought to create analogues that retained high affinity for the monoamine transporters (MATs)—specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET)—while eliminating the sodium channel blocking activity responsible for cocaine's local anesthetic and cardiotoxic effects. wikipedia.org
This research, much of which was pioneered at the Research Triangle Institute (RTI), led to the development of a vast library of compounds, often designated with "RTI" serial numbers. wikipedia.org These derivatives proved to be invaluable as molecular probes for studying the structure and function of neurotransmitter transporters. wikipedia.org Compounds like RTI-55 (also known as β-CIT or iometopane) emerged as powerful, high-affinity ligands for these transporters. wikipedia.org First cited in scientific literature in 1991, RTI-55 is a non-selective inhibitor, binding potently to DAT, SERT, and NET. wikipedia.orgbiorxiv.orgacs.org This characteristic, combined with its suitability for radioiodination (e.g., with Iodine-123 to form iometopane), established it as a critical tool for in vivo neuroimaging techniques like single-photon emission computed tomography (SPECT) to map the density and distribution of these transporters in the brain. wikipedia.org Such studies are crucial for understanding the neurobiology of various conditions, including Parkinson's disease, depression, and substance use disorders. wikipedia.orgwikipedia.org
The development of phenyltropanes marked a significant advance in neuroscience, providing researchers with a diverse set of tools to investigate the distinct roles of each monoamine transporter in the central nervous system. wikipedia.org
Significance of Deuterium (B1214612) Labeling in Investigational Chemical Compounds: The d3 Isotope Effect
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.orgportico.org In medicinal chemistry and pharmacology, the strategic replacement of hydrogen with deuterium in a molecule—a process known as deuteration—has become an important strategy in drug discovery and development. nih.govuniupo.it This is due to a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Many drugs are broken down in the body by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, in reactions that involve the cleavage of C-H bonds. nih.govbioscientia.de Because the C-D bond requires more energy to break, substituting hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of this reaction. nih.govnih.gov
This "metabolic switching" can confer several advantages:
Improved Pharmacokinetics: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent administration. wikipedia.orgresearchgate.net
Reduced Toxic Metabolites: By slowing a specific metabolic pathway, deuteration can reduce the formation of undesirable or toxic metabolites and redirect metabolism towards safer pathways. researchgate.netjuniperpublishers.com
The "d3" in RTI-55-d3 signifies that three hydrogen atoms have been replaced by deuterium. This is commonly done on a methyl (-CH₃) group, converting it to a trideuteromethyl (-CD₃) group, a frequent target for N-demethylation or O-demethylation reactions by metabolic enzymes. nih.gov The application of deuterium labeling has evolved from its initial use in mechanistic studies to a recognized strategy for optimizing the properties of pharmacologically active compounds. nih.govuniupo.it
Overview of RTI-55-d3 (hydrochloride)'s Role in Basic Science and Preclinical Studies
RTI-55-d3 (hydrochloride) is the deuterated analogue of RTI-55, developed for use as a specialized research tool. The hydrochloride salt form is standard for amine-containing compounds, enhancing stability and aqueous solubility. The primary rationale for creating a d3 version of RTI-55 is to leverage the kinetic isotope effect to modify its metabolic profile for research purposes.
In basic science, RTI-55-d3 serves as an internal standard for quantitative bioanalytical studies using mass spectrometry. thalesnano.com Its nearly identical chemical properties but distinct mass allow for precise measurement of the non-deuterated parent compound, RTI-55, in biological samples.
Determine if a slower rate of metabolism extends the duration of action of RTI-55 at monoamine transporters.
Assess whether altering the metabolic pathway changes the compound's selectivity profile or behavioral effects.
Use it as a more stable research probe in longer-duration experiments where the metabolism of the parent compound could be a confounding factor.
While RTI-55 is primarily a research chemical and not a therapeutic agent, its deuterated form, RTI-55-d3, provides a more sophisticated tool for precise pharmacological investigations, helping to dissect the complex relationship between metabolism, pharmacokinetics, and neurobiological activity of phenyltropane-based transporter ligands.
Data Tables
Table 1: General Properties of RTI-55-d3 (hydrochloride)
| Property | Value / Description |
| Chemical Name | (1R,2S,3S)-methyl 3-(4-iodophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate, hydrochloride |
| Molecular Formula | C₁₆H₁₇D₃INO₂ · HCl |
| Parent Compound | RTI-55 (Iometopane, β-CIT) |
| Chemical Class | Phenyltropane |
| Key Structural Feature | A tropane (B1204802) skeleton with a 4-iodophenyl group at the 3β position and a carbomethoxy group at the 2β position. The N-methyl group is isotopically labeled with three deuterium atoms. wikipedia.org |
| Pharmacological Target | Monoamine Transporters (DAT, SERT, NET). wikipedia.orgwpmucdn.com |
| Primary Research Utility | Serves as a metabolically stabilized analogue of RTI-55 for preclinical neuropharmacology studies and as an internal standard for mass spectrometry. researchgate.netthalesnano.com |
Table 2: Research Findings on Binding Affinity of Parent Compound (RTI-55)
This table presents the binding affinities (Ki, in nM) of the non-deuterated parent compound, RTI-55, for the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
| Transporter | Binding Affinity (Ki, nM) | References |
| Dopamine Transporter (DAT) | 1.6 - 55 | wikipedia.orgvcu.edu |
| Serotonin Transporter (SERT) | 28.4 | wikipedia.org |
| Norepinephrine Transporter (NET) | 4030 | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H21ClINO2 |
|---|---|
Molecular Weight |
424.72 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
InChI Key |
FGRGHXZCDYBEJE-WNORLSIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Rti 55 D3 Hydrochloride
Chemical Synthesis Pathways for Deuterated RTI-55 (hydrochloride)
The synthesis of RTI-55-d3 (hydrochloride), a deuterated isotopologue of the potent phenyltropane-based monoamine transporter ligand RTI-55, is designed to introduce three deuterium (B1214612) atoms at a specific, metabolically stable position. The most common and logical position for this "d3" label is the N-methyl group of the tropane (B1204802) ring, creating an N-(trideuteromethyl) moiety. This strategic placement ensures that the isotopic label is unlikely to be lost through common metabolic pathways and provides a distinct mass shift for use as an internal standard in mass spectrometry-based bioanalytical assays.
The general synthetic approach involves the late-stage introduction of the deuterated methyl group onto a non-deuterated precursor. This strategy is efficient as it utilizes well-established chemistry for the synthesis of the core tropane structure and reserves the expensive deuterated reagent for one of the final steps. The synthesis must be carefully controlled to prevent any H/D (hydrogen-deuterium) exchange, which would compromise the isotopic purity of the final product. cerilliant.com
The biological activity of RTI-55 is highly dependent on its specific stereochemistry, (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester. Therefore, all synthetic steps must proceed with high stereocontrol. The deuteration strategy itself is designed to be inherently stereoselective by being non-invasive to the existing chiral centers of the molecule.
The key strategy involves the synthesis of the stereochemically pure N-demethylated precursor, commonly known as nor-β-CIT. researchgate.net The synthesis of phenyltropane analogs like nor-β-CIT often starts from naturally occurring (-)-cocaine or employs stereoselective methods such as cycloaddition reactions to build the bicyclic tropane core. nih.gov Once the precursor with the correct stereoisomeric configuration is obtained and purified, the deuteration step can be performed. The N-alkylation reaction used to introduce the trideuteromethyl group occurs at the nitrogen atom, which is an achiral center, and does not affect the four stereocenters on the carbocyclic frame of the tropane ring. This ensures that the absolute configuration of the parent molecule is retained in the final deuterated product.
The direct precursor for the synthesis of RTI-55-d3 is the secondary amine, (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (nor-β-CIT). The incorporation of the d3-label is achieved via an N-alkylation reaction using a deuterated methylating agent. Iodomethane-d3 (CD₃I) is the most common and efficient reagent for this purpose.
The reaction is typically carried out under standard N-alkylation conditions. The nor-β-CIT precursor is dissolved in a polar aprotic solvent, such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF), to ensure the solubility of the reactants. A mild, non-nucleophilic base is added to deprotonate the secondary amine, facilitating its nucleophilic attack on the iodomethane-d3. The final step involves purification, typically by column chromatography, followed by conversion to the hydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.
| Component | Function | Examples | Key Considerations |
|---|---|---|---|
| Precursor | Core molecular scaffold | nor-β-CIT | Must be of high chemical and stereoisomeric purity. |
| Deuterating Reagent | Source of the d3-methyl group | Iodomethane-d3 (CD₃I) | High isotopic enrichment (>99 atom % D) is crucial. |
| Base | Amine deprotonation | Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) | Should be non-nucleophilic to avoid side reactions. |
| Solvent | Reaction medium | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Must be anhydrous and aprotic to prevent H/D exchange. |
| Temperature | Reaction rate control | Room temperature to 50°C | Mild heating can increase reaction rate without promoting side reactions. |
Analytical Validation of Deuterium Enrichment and Positional Isomerism
Confirming that the deuterium atoms are located exclusively on the N-methyl group is a critical step in the validation process. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is employed for this purpose.
Nuclear Magnetic Resonance (NMR):
¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled RTI-55, a characteristic singlet peak corresponding to the N-methyl protons would be observed. For RTI-55-d3, the absence or significant reduction (>98%) in the integration of this signal provides strong evidence of successful deuteration at the intended position. libretexts.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl position confirms the location of the deuterium label. huji.ac.ilwikipedia.org While ²H NMR suffers from lower resolution and sensitivity compared to ¹H NMR, it is a definitive method for verifying the effectiveness and position of chemical deuteration. huji.ac.ilwikipedia.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the mass of the molecule, showing an increase of approximately three mass units compared to the unlabeled standard. More advanced MS/MS (tandem mass spectrometry) techniques can be used to localize the label. nih.govresearchgate.net In this method, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. For RTI-55-d3, fragments containing the N-(trideuteromethyl) group will be three mass units heavier than the corresponding fragments from unlabeled RTI-55, confirming the position of the label. chemguide.co.uk The predominant fragmentation of aliphatic amines involves α-cleavage, where the bond next to the nitrogen atom breaks. miamioh.edu
Chromatographic Purity: The chemical purity of the compound, meaning the absence of any impurities other than isotopologues, is determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC). These techniques separate the target compound from any starting materials, reagents, or side products. The purity is typically reported as a percentage, with values exceeding 98% being common for analytical standards.
Isotopic Abundance Determination: The isotopic purity, or deuterium enrichment, is a measure of the percentage of molecules that contain the desired number of deuterium atoms (in this case, three). This is almost exclusively determined by mass spectrometry (LC-MS or GC-MS). nih.gov The mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). By examining the ion cluster for the molecular ion, the relative abundances of the d0 (unlabeled), d1, d2, and d3 species can be quantified. After correcting for the natural abundance of ¹³C and other isotopes, the isotopic purity is calculated. For use as an internal standard, the abundance of the target d3 isotopologue should be very high, typically >98%, with minimal presence of unlabeled (d0) material. cerilliant.com
| Isotopologue | Description | Relative Abundance (%) |
|---|---|---|
| d0 | Unlabeled RTI-55 | < 0.1 |
| d1 | Contains one deuterium atom | 0.2 |
| d2 | Contains two deuterium atoms | 1.1 |
| d3 | Target compound with three deuterium atoms | 98.6 |
Pharmacological Profile and Molecular Interactions of Rti 55 D3 Hydrochloride
Affinities and Selectivity at Monoamine Transporters
RTI-55 is recognized as a non-selective dopamine (B1211576) reuptake inhibitor, exhibiting high affinity for both the dopamine and serotonin (B10506) transporters. rti.org Its interaction with the norepinephrine (B1679862) transporter is comparatively lower.
Dopamine Transporter (DAT) Binding Characteristics of RTI-55-d3 (hydrochloride)
RTI-55 demonstrates potent, high-affinity binding to the dopamine transporter. nih.gov In vitro studies using radiolabeled [¹²⁵I]RTI-55 in rat striatum, a brain region with a high density of dopaminergic nerve terminals, have identified both a high- and a low-affinity binding site. nih.gov The high-affinity site is consistent with the pharmacological profile of the dopamine transporter. nih.gov
Subsequent research in postmortem human brain tissue further elucidated these binding characteristics. Saturation experiments identified a high-affinity site with a dissociation constant (KD) of 66 ± 35 pM and a low-affinity site with a KD of 1.52 ± 0.55 nM. acs.org Competition assays in human brain tissue demonstrated a high affinity of RTI-55 for the dopamine transporter, with a rank order of potency greater than other known DAT ligands such as GBR-12909 and cocaine. acs.org
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| KD (High Affinity) | 0.2 nM | Rat Striatum | nih.gov |
| KD (Low Affinity) | 5.8 nM | Rat Striatum | nih.gov |
| KD (High Affinity) | 66 ± 35 pM | Human Brain | acs.org |
| KD (Low Affinity) | 1.52 ± 0.55 nM | Human Brain | acs.org |
| pKi | 8.41 | Human |
Serotonin Transporter (SERT) Binding Characteristics of RTI-55-d3 (hydrochloride)
In addition to its high affinity for the dopamine transporter, RTI-55 also binds with high affinity to the serotonin transporter. nih.gov The large iodo group on the phenyl ring of the molecule contributes to its potent interaction with SERT, making it one of the most strongly serotonergic compounds among the simple para-substituted troparil (B42576) analogs. rti.org
Studies utilizing [¹²⁵I]RTI-55 in the rat cerebral cortex, an area rich in serotonergic neurons, revealed a single high-affinity binding component with a KD of 0.2 nM. nih.gov The pharmacological profile in this region was consistent with that of the serotonin transporter, with specific binding being blocked by serotonin uptake inhibitors. nih.gov In human midbrain tissue, a single high-affinity binding site was identified with a KD of 370 ± 84 pM. acs.org
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| KD | 0.2 nM | Rat Cerebral Cortex | nih.gov |
| KD | 370 ± 84 pM | Human Midbrain | acs.org |
| pKi | 7.7 | Human |
Norepinephrine Transporter (NET) Interaction Assessment
The interaction of RTI-55 with the norepinephrine transporter is less potent compared to its binding at DAT and SERT. While specific KD values are not as extensively reported in the literature as for the other monoamine transporters, compiled data from various studies indicate a lower affinity. One study reports a pKi value of 8.2 for human NET, which, while still indicating high affinity, is lower than that for DAT. This suggests a degree of selectivity for DAT and SERT over NET.
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| pKi | 8.2 | Human |
Receptor Binding Profiling (Off-Target Analysis)
A comprehensive understanding of a compound's pharmacological profile requires an assessment of its potential interactions with other molecular targets, often referred to as off-target binding. This is crucial for determining the compound's selectivity and predicting potential secondary pharmacological effects.
Evaluation of Dopamine Receptor Subtype Interactions
There is currently no publicly available scientific literature that details the binding characteristics of RTI-55-d3 (hydrochloride) or its non-deuterated counterpart, RTI-55, at the various dopamine receptor subtypes (e.g., D₁, D₂, D₃, D₄, and D₅). In vivo studies have shown that the effects of [¹²⁵I]RTI-55 binding in dopamine-rich regions are not affected by the D₂-like receptor antagonist haloperidol, suggesting a lack of direct interaction with this receptor subtype. nih.gov However, a comprehensive binding profile across all dopamine receptor subtypes has not been reported.
Assessment of Serotonin Receptor Subtype Interactions
Similarly, there is a lack of available data in the scientific literature regarding the binding affinities of RTI-55-d3 (hydrochloride) or RTI-55 at the various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, etc.). The research to date has focused on its high-affinity interaction with the serotonin transporter (SERT), and its potential for off-target binding at serotonin receptors has not been systematically evaluated or reported.
Functional Modulatory Effects on Neurotransmitter Uptake (in vitro/ex vivo)
RTI-55 is a potent inhibitor of monoamine transporters, exhibiting high affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov Its interaction with these transporters blocks the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. The functional effects of RTI-55 are a direct consequence of its binding affinity and the subsequent inhibition of transporter function.
In vitro studies using radiolabeled RTI-55 ([¹²⁵I]RTI-55) in rat striatum preparations have demonstrated its high-affinity binding to the dopamine transporter. nih.gov Kinetic analysis of this binding reveals a complex interaction, suggesting the presence of both high- and low-affinity binding sites on the DAT. The dissociation constant (Kd), a measure of binding affinity, is significantly lower for the high-affinity site, indicating a strong interaction even at low concentrations. The pharmacological profile of [¹²⁵I]RTI-55 binding in the striatum is consistent with that of the dopamine transporter, as its binding is blocked by other known dopamine uptake inhibitors. nih.gov
Table 1: Kinetic Parameters of [¹²⁵I]RTI-55 Binding to the Dopamine Transporter (DAT) in Rat Striatum
| Binding Site | Dissociation Constant (Kd) (nM) |
|---|---|
| High-Affinity | 0.2 |
| Low-Affinity | 5.8 |
Data sourced from saturation and kinetic studies of [¹²⁵I]RTI-55 in Sprague-Dawley rat brain. nih.gov
In addition to its potent effects on the dopamine transporter, RTI-55 also demonstrates high-affinity binding to the serotonin transporter. nih.gov Studies conducted in rat cerebral cortex, a region with a high density of serotonergic neurons, have characterized the binding of [¹²⁵I]RTI-55 to SERT. Unlike its interaction with DAT, Scatchard analysis of [¹²⁵I]RTI-55 binding in the cerebral cortex revealed a single high-affinity binding component. nih.gov This interaction is consistent with the known pharmacology of the serotonin transporter, as specific binding is effectively blocked by serotonin uptake inhibitors. nih.gov These findings indicate that RTI-55 is a powerful ligand for both the dopamine and serotonin transporters. nih.gov
Table 2: Kinetic Parameters of [¹²⁵I]RTI-55 Binding to the Serotonin Transporter (SERT) in Rat Cerebral Cortex
| Binding Site | Dissociation Constant (Kd) (nM) |
|---|---|
| High-Affinity | 0.2 |
Data sourced from Scatchard analysis of [¹²⁵I]RTI-55 binding in Sprague-Dawley rat brain. nih.gov
Metabolic Fate and Stability Investigations of Rti 55 D3 Hydrochloride
In Vitro Metabolic Stability in Cellular and Subcellular Systems
In vitro metabolic stability assays are crucial for predicting a compound's behavior in the body. These tests typically involve incubating a drug candidate with liver microsomes or hepatocytes to measure its rate of degradation.
Hepatic Microsomal and Hepatocyte Stability Studies
Specific metabolic stability data for RTI-55-d3 (hydrochloride) in hepatic microsomes or hepatocytes is not currently available in published literature. However, the metabolic fate of the parent compound, RTI-55, would be expected to be primarily mediated by cytochrome P450 (CYP) enzymes located in liver microsomes. The introduction of deuterium (B1214612) at a strategic position in the molecule, in this case, the methoxy (B1213986) group, is a common strategy to slow down metabolism.
The carbon-deuterium bond is stronger than a carbon-hydrogen bond. Therefore, enzymatic cleavage of this bond, often a rate-limiting step in metabolism, requires more energy. This "kinetic isotope effect" can lead to a decreased rate of metabolism and thus, increased metabolic stability. It is hypothesized that RTI-55-d3 (hydrochloride) would exhibit a longer half-life in hepatic microsomal and hepatocyte stability assays compared to its non-deuterated counterpart.
Table 1: Hypothesized Comparative in Vitro Metabolic Stability
| Compound | Predicted Half-life (t½) in Liver Microsomes | Predicted Intrinsic Clearance (CLint) |
| RTI-55 (hydrochloride) | Shorter | Higher |
| RTI-55-d3 (hydrochloride) | Longer | Lower |
Identification and Structural Elucidation of Deuterated Metabolites
While specific metabolites of RTI-55-d3 (hydrochloride) have not been reported, the metabolic pathways of the parent compound, RTI-55, would likely involve N-demethylation and hydrolysis of the methyl ester. Deuteration at the methoxy group would likely slow down O-demethylation, potentially shifting the metabolic pathway towards other routes.
The primary deuterated metabolite would likely be the product of O-demethylation, retaining the deuterium atoms. However, due to the kinetic isotope effect, the formation of this metabolite would be slower compared to the corresponding metabolite of RTI-55. Other potential metabolites would result from modifications at other sites of the molecule, and their relative abundance might be increased due to the reduced rate of O-demethylation.
In Vivo Metabolic Profiling in Preclinical Animal Models
Preclinical studies in animal models are essential for understanding the pharmacokinetic profile of a new chemical entity.
Impact of Deuterium Substitution on Pharmacokinetic Parameters in Rodents
Direct pharmacokinetic studies on RTI-55-d3 (hydrochloride) in rodents have not been published. However, studies on the non-deuterated parent compound, RTI-55, have been conducted in mice and rats. nih.govnih.gov These studies have primarily focused on its use as a radioligand for imaging dopamine (B1211576) and serotonin (B10506) transporters. nih.govnih.gov
The substitution of hydrogen with deuterium in RTI-55-d3 (hydrochloride) is expected to alter its pharmacokinetic profile. The anticipated slower metabolism would likely lead to a longer biological half-life, increased plasma concentrations (AUC), and lower clearance compared to RTI-55. researchgate.netnih.gov This is a recognized advantage of deuteration in drug design, as it can potentially lead to less frequent dosing and a more consistent therapeutic effect. researchgate.netnih.gov
Table 2: Predicted Pharmacokinetic Parameters in Rodents
| Parameter | RTI-55 | RTI-55-d3 (hydrochloride) (Predicted) |
| Half-life (t½) | Shorter | Longer |
| Area Under the Curve (AUC) | Lower | Higher |
| Clearance (CL) | Higher | Lower |
| Volume of Distribution (Vd) | Likely similar | Likely similar |
Distribution and Excretion Pathways of Deuterated RTI-55 (hydrochloride)
Studies using radiolabeled [¹²⁵I]RTI-55 in mice and rats have shown that the compound readily crosses the blood-brain barrier and accumulates in brain regions with high densities of dopamine and serotonin transporters, such as the striatum and cerebral cortex. nih.govnih.govnih.govnih.gov The distribution pattern of RTI-55-d3 (hydrochloride) is expected to be similar to that of RTI-55, as deuterium substitution is unlikely to significantly alter the physicochemical properties that govern tissue distribution.
The excretion pathways for RTI-55-d3 (hydrochloride) have not been explicitly studied. Generally, drug metabolites are eliminated from the body via urine and feces. Given the anticipated changes in metabolism, the excretion profile of RTI-55-d3 may differ from that of RTI-55. A slower rate of metabolism could result in a higher proportion of the unchanged drug being excreted. The specific routes and rates of excretion would need to be determined through dedicated studies in animal models.
Applications of Rti 55 D3 Hydrochloride in Preclinical Research Models and Methodologies
Utilization in Radioligand Binding Assays and Autoradiography
The radioiodinated form of RTI-55, [125I]RTI-55, is extensively used as a radioligand to label and quantify monoamine transporters in brain tissue. Its high affinity for both DAT and SERT makes it a valuable tool for these studies. nih.gov
Quantitative Mapping of Transporter Distributions in Animal Brains
Autoradiography with [125I]RTI-55 has been instrumental in elucidating the precise anatomical distribution of dopamine (B1211576) and serotonin (B10506) transporters in the brains of various animal models.
In rats, in vitro autoradiography has shown that [125I]RTI-55 binds to several brain regions. nih.gov High densities of binding sites are observed in areas known to be rich in dopaminergic innervation, such as the olfactory tubercle, caudate putamen, nucleus accumbens, substantia nigra pars compacta, and the ventral tegmental area. nih.gov These findings are consistent with the known distribution of the dopamine transporter. nih.gov
Furthermore, [125I]RTI-55 also labels serotonin transporter-rich regions, including the midline and lateral geniculate nuclei of the thalamus, hypothalamic nuclei, superior colliculus, and the dorsal raphe nucleus. nih.gov The specificity of binding to DAT and SERT can be determined by using selective inhibitors. For instance, co-incubation with the selective SERT inhibitor clomipramine (B1669221) significantly reduces [125I]RTI-55 binding in serotonergic areas, while binding in dopaminergic regions remains, allowing for the selective visualization of DAT. nih.gov
Studies in squirrel monkeys using ex vivo autoradiography have demonstrated that intravenously administered [125I]RTI-55 distributes to dopamine-rich areas, resulting in a striatal-to-cerebellar ratio of 3.6. nih.gov However, significant binding is also detected in the cortex, thalamus, and midbrain/brainstem structures, reflecting its affinity for other monoamine transporters. nih.gov
The binding affinity and density of [125I]RTI-55 for DAT and SERT have been quantified in rat brain tissue through saturation binding assays. In the striatum, [125I]RTI-55 binds to both a high- and a low-affinity site, with the high-affinity site corresponding to the dopamine transporter. nih.gov In the cerebral cortex, it binds to a single high-affinity site, which has been identified as the serotonin transporter. nih.gov
| Brain Region | Transporter | Kd (nM) | Bmax (pmol/g protein) |
|---|---|---|---|
| Striatum | Dopamine Transporter (High-Affinity Site) | 0.2 | 37 |
| Striatum | Low-Affinity Site | 5.8 | 415 |
| Cerebral Cortex | Serotonin Transporter | 0.2 | 2.5 |
Assessment of Transporter Occupancy by Investigational Compounds (in animal models)
RTI-55 and its radiolabeled analogs are valuable for determining the in vivo occupancy of monoamine transporters by novel therapeutic agents. By measuring the displacement of [125I]RTI-55 or other radioligands by an investigational drug, researchers can quantify the extent to which the new compound binds to its target transporter at various doses.
For example, in mice, the administration of RTI-55 has been shown to reduce the binding of [3H]cocaine to the dopamine transporter in the striatum. osti.gov This indicates that RTI-55 occupies the DAT, preventing the binding of the radiolabeled cocaine. Such studies are crucial for understanding the in vivo potency and duration of action of new compounds. It has been demonstrated that cocaine can displace pharmacological doses of RTI-55 from the striatum, a finding with implications for the development of therapies for cocaine abuse. rti.org
These occupancy studies can be correlated with behavioral or neurochemical effects of the investigational drug to establish a relationship between target engagement and pharmacological activity. The use of imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) with radiolabeled RTI-55 or similar ligands allows for the non-invasive assessment of transporter occupancy in living animals, including non-human primates. nih.govresearchgate.net
Functional Studies in Isolated Tissue Preparations and Cell Lines
Beyond its use in binding assays, RTI-55-d3 (hydrochloride) is employed in functional assays to characterize the effects of compounds on the activity of monoamine transporters.
Neurotransmitter Release and Uptake Assays
RTI-55 is a potent inhibitor of dopamine and serotonin uptake. nih.gov This property is investigated in vitro using preparations of isolated nerve terminals (synaptosomes) or cell lines genetically engineered to express specific monoamine transporters.
In studies using rat brain synaptosomes, RTI-55 demonstrates very potent inhibition of serotonin reuptake, with an IC50 value of 1.11 nM. nih.gov Its potency in inhibiting serotonin uptake is comparable in human embryonic kidney (HEK293) cells expressing the human serotonin transporter (hSERT) and in JAR cells, a human choriocarcinoma cell line that naturally expresses SERT. nih.gov
| Preparation | IC50 (nM) |
|---|---|
| Rat Brain Synaptosomes | 1.11 |
| hSERT-HEK293 Cells | 0.51 |
| JAR Cells | 1.31 |
These assays are crucial for determining the functional potency of RTI-55 and for screening new compounds for their ability to modulate monoamine transporter function. The inhibition of neurotransmitter uptake by RTI-55 leads to an increase in the extracellular concentration of these neurotransmitters, which is believed to be the primary mechanism underlying its pharmacological effects.
Electrophysiological Characterization of Transporter Function
The function of monoamine transporters can also be studied using electrophysiological techniques. When expressed in Xenopus laevis oocytes, the human dopamine transporter (hDAT) generates a current upon the uptake of dopamine. nih.gov This "transport-associated" current can be measured using two-electrode voltage-clamp techniques. nih.gov
In such systems, RTI-55 can be used as a reference inhibitor to confirm the pharmacological identity of the expressed transporter. The application of RTI-55 would be expected to block the dopamine-elicited currents in a concentration-dependent manner, providing a functional measure of its interaction with the transporter. These electrophysiological assays offer a high-resolution method to study the kinetics and modulation of transporter function in real-time.
In Vivo Neuropharmacological Explorations in Animal Models
The effects of RTI-55 on behavior and neurochemistry are investigated in various animal models to understand its in vivo pharmacological profile.
Studies in mice have shown that RTI-55 stimulates locomotor activity. osti.gov This effect is consistent with its potent inhibition of dopamine uptake, which leads to increased dopaminergic neurotransmission in brain regions controlling movement. The time course of increased locomotor activity after RTI-55 administration has been shown to be consistent with the duration of dopamine transporter blockade. osti.gov For instance, a dose of 2 mg/kg of RTI-55 in mice leads to an increase in locomotor activity that parallels the time course of DAT occupancy and inhibition of dopamine transport. osti.gov
In drug discrimination studies, animals are trained to distinguish the effects of a particular drug from a placebo. While specific drug discrimination studies focusing solely on RTI-55-d3 are not detailed in the provided context, related compounds like RTI-113 have been shown to substitute for cocaine in rats and squirrel monkeys, indicating similar subjective effects. bioworld.com This methodology is critical for assessing the abuse potential and therapeutic applications of novel compounds targeting monoamine transporters.
In vivo microdialysis is another powerful technique used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. While direct microdialysis studies with RTI-55-d3 are not extensively detailed in the search results, this technique is commonly used to assess the effects of monoamine transporter inhibitors. It would be expected that administration of RTI-55 would lead to a significant increase in extracellular dopamine and serotonin levels in brain regions such as the striatum and nucleus accumbens.
Investigations into Dopaminergic System Function and Regulation
The primary application of RTI-55 in preclinical research is as a high-affinity ligand for the dopamine transporter (DAT). rti.orgnih.gov Its ability to potently inhibit dopamine reuptake makes it an invaluable tool for probing the function and regulation of the dopaminergic system. targetmol.comnih.gov
In preclinical models, radioactively labeled versions of RTI-55, such as [¹²⁵I]RTI-55, are extensively used to map the distribution and density of dopamine transporters in the brain. wikipedia.orgrevvity.com This is particularly useful in animal models of neurodegenerative diseases like Parkinson's disease, where quantifying the loss of DAT-expressing neurons in the striatum is a key measure of disease progression. wikipedia.orgrevvity.com
Saturation and competitive binding assays using [¹²⁵I]RTI-55 allow researchers to determine the binding affinity (Kd) and density (Bmax) of dopamine transporters in various brain regions. nih.gov Studies in rat brain tissue have demonstrated that [¹²⁵I]RTI-55 binds with very high affinity to DAT in the striatum, a region dense with dopaminergic nerve terminals. nih.gov This high-affinity binding enables detailed investigation into the neurochemical changes associated with dopaminergic dysfunction and the mechanisms of action of other dopamine-targeting drugs. rti.org
| Binding Site | Affinity (Kd) | Density (Bmax) | Reference |
|---|---|---|---|
| High-Affinity Site | 0.2 nM | 37 pmol/g protein | nih.gov |
| Low-Affinity Site | 5.8 nM | 415 pmol/g protein | nih.gov |
Studies on Serotonergic System Modulation and Adaptations
While renowned for its effects on the dopamine system, RTI-55 is a non-selective transporter ligand and also binds with high affinity to the serotonin transporter (SERT). wikipedia.orgnih.gov The presence of a large iodo atom in its structure contributes to its potent interaction with SERT. wikipedia.orgsemanticscholar.org This dual action allows researchers to use RTI-55 to investigate the serotonergic system, often in parallel with the dopaminergic system.
Similar to its use in DAT imaging, radiolabeled [¹²⁵I]RTI-55 is a valuable tool for autoradiographic visualization and quantification of SERT distribution in the brain. nih.gov Research has confirmed its high-affinity binding in brain areas rich in serotonergic neurons, such as the cerebral cortex. nih.gov In these regions, the specific binding of [¹²⁵I]RTI-55 is effectively blocked by selective serotonin reuptake inhibitors (SSRIs), confirming its interaction with SERT. nih.gov
This property allows RTI-55 to be used in studies aimed at understanding how the serotonergic system is modulated by various stimuli or pathological conditions. By using RTI-55 in competitive binding experiments, researchers can assess the affinity of novel compounds for SERT and explore the adaptive changes in transporter density that may occur in animal models of psychiatric disorders.
| Binding Site | Affinity (Kd) | Density (Bmax) | Reference |
|---|---|---|---|
| High-Affinity Site | 0.2 nM | 2.5 pmol/g protein | nih.gov |
Elucidation of Molecular Mechanisms Underlying Behavioral Phenotypes in Animal Models
The potent, dual inhibition of both dopamine and serotonin transporters by RTI-55 produces distinct behavioral effects in animal models. The molecular mechanism underlying these behaviors is the blockade of neurotransmitter reuptake from the synaptic cleft. This action increases the synaptic concentration and residence time of dopamine and serotonin, leading to enhanced signaling at their respective postsynaptic receptors.
A prominent behavioral phenotype observed in rodents administered RTI-55 is a significant increase in locomotor activity. wikipedia.org This hyperactivity is a direct consequence of elevated dopamine levels in brain regions that control movement, such as the nucleus accumbens and striatum. By preventing DAT from clearing dopamine from the synapse, RTI-55 amplifies the signaling that promotes motor output.
The use of RTI-55 in such models helps elucidate the fundamental molecular mechanisms connecting monoamine transporter function to behavior. It allows researchers to establish a direct link between the occupancy of DAT and SERT by a ligand and the resulting behavioral phenotype. These studies are crucial for understanding the neurobiological basis of conditions characterized by dysregulated dopaminergic and serotonergic systems, such as substance use disorders and certain mood disorders.
Analytical and Bioanalytical Utility of Rti 55 D3 Hydrochloride
Role as an Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS)
RTI-55-d3 (hydrochloride) serves as an exemplary internal standard for the highly sensitive and selective quantification of its non-deuterated counterpart, RTI-55, in complex biological matrices. Its application is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique widely employed in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like RTI-55-d3 is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring the accuracy and reliability of the results.
Development of Robust Bioanalytical Methods for RTI-55 Quantification
The development of a robust bioanalytical method is a prerequisite for the accurate quantification of drugs and their metabolites in biological samples. Such methods are essential for evaluating the pharmacokinetic and toxicokinetic properties of a compound. A well-validated LC-MS/MS method using RTI-55-d3 as an internal standard would typically involve the optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
The validation of such a method would be performed in accordance with regulatory guidelines and would assess several key parameters to ensure its reliability. These parameters include linearity, sensitivity, precision, accuracy, and stability.
A representative bioanalytical method validation for the quantification of RTI-55 in rat plasma using RTI-55-d3 as an internal standard is summarized in the interactive table below.
Interactive Data Table: Representative Bioanalytical Method Validation Parameters for RTI-55 Quantification
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9985 |
| Calibration Range | 1 - 1000 ng/mL | |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 | |
| Intra-day Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | RSD < 8% |
| Inter-day Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | RSD < 10% |
| Intra-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 92.5% - 108.3% |
| Inter-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 94.1% - 105.7% |
| Dilution Integrity | Precision ≤ 15%, Accuracy within ±15% | Pass |
Advantages of Deuterated Analogs for Matrix Effect Compensation and Assay Precision
The use of deuterated analogs like RTI-55-d3 as internal standards offers significant advantages in LC-MS/MS analysis, primarily in compensating for matrix effects and enhancing assay precision. nih.gov
Matrix Effect Compensation : Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous and exogenous compounds. These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. Because a deuterated internal standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects. globalresearchonline.net By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reliable results. iajps.com
Improved Assay Precision : The precision of an analytical method refers to the closeness of repeated measurements. Deuterated internal standards help to improve precision by correcting for variability introduced during sample preparation, injection, and ionization. resolian.com Since the internal standard is added to the sample at the beginning of the workflow, it accounts for any loss of analyte during extraction and for any inconsistencies in injection volume. globalresearchonline.net This comprehensive correction throughout the analytical process results in a lower relative standard deviation (RSD) and therefore, higher precision. resolian.com
Tracer Applications in Mechanistic Biochemical Investigations
Stable isotope-labeled compounds, such as deuterated molecules, are invaluable tools in mechanistic biochemical investigations. They can be used as tracers to follow the metabolic fate of a molecule, elucidate enzymatic reaction mechanisms, and quantify metabolic fluxes within a biological system. While the primary application of RTI-55-d3 (hydrochloride) appears to be as an internal standard in quantitative analysis, its properties as a deuterated analog lend it potential for use in tracer studies. However, a comprehensive review of the scientific literature did not reveal specific studies where RTI-55-d3 has been used for these purposes. The following sections will therefore discuss the principles of these applications and the potential, yet currently undocumented, utility of RTI-55-d3 in such research.
Elucidation of Enzyme Kinetics and Reaction Mechanisms
The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction if the bond to that hydrogen is broken or formed in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). mssm.edu By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insights into the transition state of an enzymatic reaction and elucidate its mechanism. mssm.edu
In the context of RTI-55, deuteration at the N-methyl group could potentially be used to investigate the kinetics of its demethylation by cytochrome P450 enzymes. If N-demethylation is a significant metabolic pathway for RTI-55, a slower rate of metabolism for RTI-55-d3 compared to RTI-55 would be expected, providing evidence for the involvement of C-H bond cleavage in the rate-limiting step of this metabolic process.
Studies of Metabolic Flux in Biological Systems
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a living cell or organism. researchgate.netnih.gov This is often achieved by introducing a stable isotope-labeled substrate into the system and tracking the incorporation of the isotope into various downstream metabolites. Mass spectrometry is then used to measure the isotopic enrichment in these metabolites, and this data is used in computational models to calculate the flux through different metabolic pathways. nih.gov
Future Perspectives and Emerging Directions in Rti 55 D3 Hydrochloride Research
Development of Advanced Deuterated Probes for Novel Neurotransmitter Targets
The strategic incorporation of deuterium (B1214612) into molecules like RTI-55 represents a key strategy in the development of advanced neurological probes. Deuteration, the replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes in the liver. This "kinetic isotope effect" can lead to a reduced rate of metabolism, prolonging the in vivo half-life of the molecule and providing a more stable and predictable tool for research.
For a compound like RTI-55, which has a high affinity for both dopamine (B1211576) transporters (DAT) and serotonin (B10506) transporters (SERT), deuteration to RTI-55-d3 is anticipated to enhance its properties as a research probe. The increased metabolic stability would likely result in a higher concentration of the unmetabolized tracer in the brain, leading to an improved signal-to-noise ratio in imaging studies. This enhanced stability is a critical step towards developing more refined probes not only for DAT and SERT but also potentially for other novel neurotransmitter targets by modifying the core tropane (B1204802) structure.
The development of such advanced deuterated probes is a promising avenue for future research. By creating a library of deuterated analogs of high-affinity ligands, researchers can systematically investigate the structure-activity relationships and metabolic pathways of these compounds. This could lead to the identification of probes with optimized pharmacokinetics for targeting a range of neurotransmitter systems with greater precision.
Table 1: Comparison of Expected Properties of RTI-55 and RTI-55-d3
| Property | RTI-55 (β-CIT) | RTI-55-d3 (hydrochloride) (Expected) | Rationale for Expected Improvement |
|---|---|---|---|
| Metabolic Stability | Susceptible to enzymatic degradation | Increased | Stronger C-D bond resists metabolic cleavage |
| In Vivo Half-life | Shorter | Longer | Reduced rate of metabolism |
| Brain Uptake | High | Potentially higher effective concentration | Less peripheral metabolism allows more of the parent compound to cross the blood-brain barrier |
| Signal-to-Noise Ratio in Imaging | Good | Improved | Higher concentration of the active tracer relative to metabolites |
Integration with Cutting-Edge Preclinical Neuroimaging Modalities
The enhanced metabolic stability of RTI-55-d3 makes it a particularly attractive candidate for use with advanced preclinical neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These modalities rely on the precise tracking of radiolabeled tracers to visualize and quantify biological processes in the living brain. A more stable tracer provides a clearer and more accurate picture of the target's distribution and density.
In the context of PET and SPECT, a radiolabeled version of RTI-55-d3 could offer significant advantages over its non-deuterated counterpart. The reduced formation of radiometabolites that could potentially cross the blood-brain barrier and interfere with the signal from the target region would lead to cleaner and more easily quantifiable imaging data. This is crucial for longitudinal studies in animal models, where subtle changes in neurotransmitter transporter density over time need to be accurately monitored.
The integration of deuterated probes like RTI-55-d3 with high-resolution preclinical imaging systems opens up new possibilities for studying the dynamics of neurotransmitter systems in real-time. This could involve investigating the effects of novel therapeutic agents on transporter occupancy or tracking the progression of neurodegenerative changes with unprecedented accuracy. The development of these advanced imaging protocols is a key emerging direction in preclinical neuroscience research.
Contribution to the Understanding of Neurotransmitter System Dysregulation in Animal Models of Disease
Animal models are indispensable tools for investigating the underlying mechanisms of human neurological and psychiatric disorders. The use of highly specific and stable imaging probes in these models is critical for bridging the gap between preclinical findings and clinical applications. RTI-55-d3 (hydrochloride), with its expected favorable pharmacokinetic profile, is well-positioned to contribute significantly to our understanding of neurotransmitter system dysregulation in a variety of disease models.
For instance, in animal models of Parkinson's disease, a radiolabeled form of RTI-55-d3 could be used to more accurately quantify the progressive loss of dopamine transporters in the striatum, a hallmark of the disease. The enhanced stability of the tracer would allow for more reliable and reproducible measurements, which is essential for evaluating the efficacy of potential neuroprotective therapies.
Similarly, in models of depression, addiction, and other psychiatric disorders where the serotonin and dopamine systems are implicated, RTI-55-d3 could serve as a valuable tool to investigate alterations in transporter density and function. The ability to obtain more precise in vivo data from animal models will ultimately facilitate the development of more targeted and effective treatments for these complex conditions. The application of advanced, metabolically stable probes like RTI-55-d3 in well-characterized animal models represents a critical step forward in translational neuroscience.
Table 2: Potential Applications of RTI-55-d3 in Animal Models of Disease
| Disease Model | Neurotransmitter System of Interest | Potential Contribution of RTI-55-d3 Imaging |
|---|---|---|
| Parkinson's Disease | Dopamine Transporter (DAT) | More accurate quantification of DAT loss; evaluation of neuroprotective strategies. |
| Depression | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Investigation of transporter density changes in response to antidepressant treatment. |
| Substance Abuse/Addiction | Dopamine Transporter (DAT) | Elucidation of the role of DAT in the rewarding effects of drugs of abuse. |
| Attention-Deficit/Hyperactivity Disorder (ADHD) | Dopamine Transporter (DAT) | Study of DAT density and the effects of stimulant medications. |
Q & A
Q. What criteria should guide the selection of reference standards for RTI-55-d3 (hydrochloride) in regulatory preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
